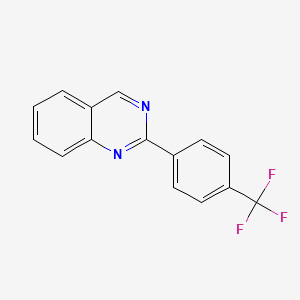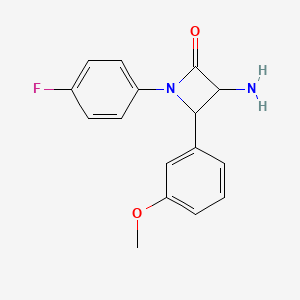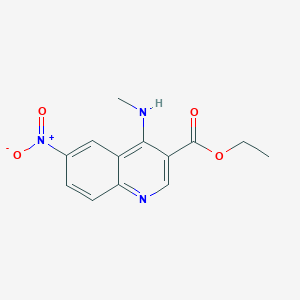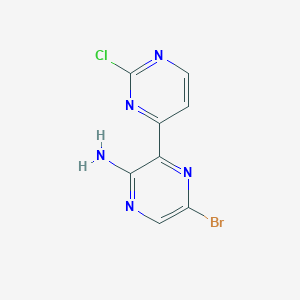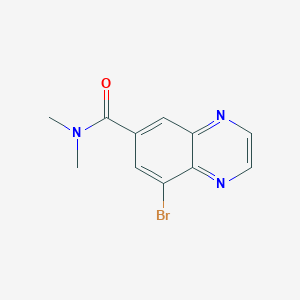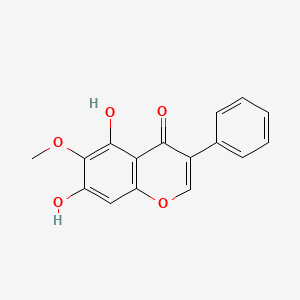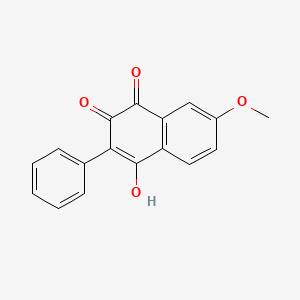![molecular formula C12H9BrN2O B11844909 [(5-Bromo-2-methylquinolin-8-yl)oxy]acetonitrile CAS No. 88757-46-4](/img/structure/B11844909.png)
[(5-Bromo-2-methylquinolin-8-yl)oxy]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Bromo-2-methylquinolin-8-yl)oxy)acetonitrile is a chemical compound with the molecular formula C12H8BrN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromo-2-methylquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 5-bromo-2-methylquinoline with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2-((5-Bromo-2-methylquinolin-8-yl)oxy)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-Bromo-2-methylquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used to replace the bromine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-((5-Bromo-2-methylquinolin-8-yl)oxy)acetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a potential lead compound in drug discovery.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((5-Bromo-2-methylquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((5-Bromoquinolin-8-yl)oxy)acetonitrile
- 2-((5-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile
- 2-((5-Fluoro-2-methylquinolin-8-yl)oxy)acetonitrile
Uniqueness
2-((5-Bromo-2-methylquinolin-8-yl)oxy)acetonitrile is unique due to the presence of both the bromo and methyl groups on the quinoline ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Número CAS |
88757-46-4 |
|---|---|
Fórmula molecular |
C12H9BrN2O |
Peso molecular |
277.12 g/mol |
Nombre IUPAC |
2-(5-bromo-2-methylquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H9BrN2O/c1-8-2-3-9-10(13)4-5-11(12(9)15-8)16-7-6-14/h2-5H,7H2,1H3 |
Clave InChI |
YNSQVSGFOZWXJG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC(=C2C=C1)Br)OCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



